![molecular formula C16H22N2O3 B2804226 N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411279-95-1](/img/structure/B2804226.png)
N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer cell growth. N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide has been found to have significant biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, and has been studied for its potential use in the treatment of arthritis. N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide has also been found to inhibit the growth of cancer cells, and has been studied for its potential use in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide is its potential use in the treatment of various diseases. It has been found to have significant anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease. However, one of the limitations of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide that have improved efficacy and reduced toxicity. Another potential direction is the study of the mechanism of action of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide, which may lead to the development of new drugs that target the same pathways. Additionally, the study of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide may lead to the development of new diagnostic tools for the early detection of cancer and other diseases.
Synthesemethoden
The synthesis of N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with propargyl bromide to form the final product, N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-16(19)17-11-13-4-5-15(20-2)14(10-13)12-18-6-8-21-9-7-18/h3-5,10H,1,6-9,11-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKPJLRVNBCWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)

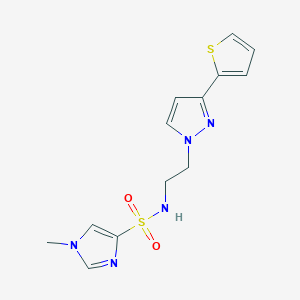
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2804154.png)

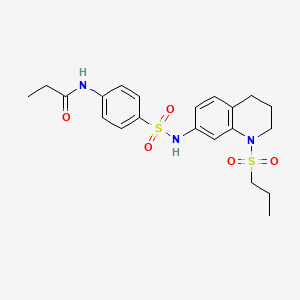
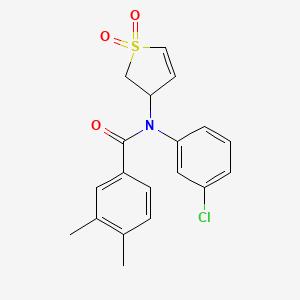

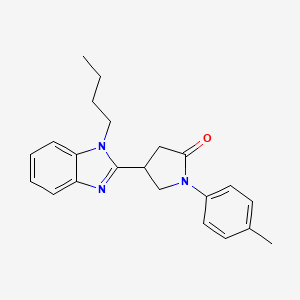
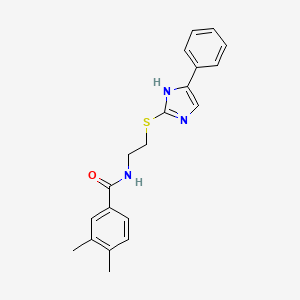
![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)